Ethanedione, di-4-pyridinyl-
Overview
Description
Ethanedione, di-4-pyridinyl- is an organic compound with the molecular formula C12H8N2O2 It is characterized by the presence of two pyridine rings attached to an ethane-1,2-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanedione, di-4-pyridinyl- can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with 2-pyridinemethanol at elevated temperatures without a catalyst or solvent. The resulting product is then treated with ethyl acetate to yield di(pyridin-4-yl)ethane-1,2-dione . Another method involves the use of a stereospecific diaza-Cope rearrangement, which provides an efficient route to obtain enantiomerically pure di(pyridin-4-yl)ethane-1,2-dione .
Industrial Production Methods
While specific industrial production methods for di(pyridin-4-yl)ethane-1,2-dione are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of commercially available starting materials and straightforward reaction conditions makes these methods suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethanedione, di-4-pyridinyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the pyridine rings and the ethane-1,2-dione moiety.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as nitric acid or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can react with the pyridine rings under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of di(pyridin-4-yl)ethane-1,2-dione can yield pyridine carboxylic acids, while reduction can produce dihydropyridine derivatives .
Scientific Research Applications
Ethanedione, di-4-pyridinyl- has a wide range of applications in scientific research:
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which di(pyridin-4-yl)ethane-1,2-dione exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, thereby affecting catalytic activity or binding affinity to biological targets. The compound’s structure allows it to participate in various molecular interactions, making it a versatile tool in both chemical and biological research .
Comparison with Similar Compounds
Ethanedione, di-4-pyridinyl- can be compared with other similar compounds, such as:
1,2-Di(pyridin-2-yl)ethane-1,2-dione: This compound has pyridine rings attached at the 2-position instead of the 4-position, leading to different chemical properties and reactivity.
1,2-Di(pyridin-4-yl)ethylene: This compound has a double bond between the carbon atoms, which affects its electronic structure and reactivity compared to the dione.
The uniqueness of di(pyridin-4-yl)ethane-1,2-dione lies in its specific arrangement of pyridine rings and the ethane-1,2-dione moiety, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1,2-dipyridin-4-ylethane-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-11(9-1-5-13-6-2-9)12(16)10-3-7-14-8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMXKCIJTKUBHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)C(=O)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30558488 | |
Record name | Di(pyridin-4-yl)ethane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95195-42-9 | |
Record name | Di(pyridin-4-yl)ethane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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